

Spiranthol A derivatives and their biological activities

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Compound of Interest

Compound Name: *Spiranthol A*

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An In-depth Technical Guide to **Spiranthol A** and its Derivatives: Biological Activities and Mechanisms

Introduction

Spiranthol, also known as affinin, is a bioactive N-isobutylamide primarily isolated from plants of the Asteraceae family, most notably *Acemella oleracea* (jambú) and *Heliopsis longipes*, often referred to as "toothache plants".^{[1][2][3]} Its chemical name is (2E,6Z,8E)-N-(2-Methylpropyl)deca-2,6,8-trienamide, with the chemical formula $C_{14}H_{23}NO$.^[1] This compound is responsible for the characteristic sensory properties of these plants, including tingling, numbing, and pungency.^{[2][4]} Beyond its traditional use as an analgesic for toothaches, **spiranthol** and its synthesized derivatives have garnered significant scientific interest due to a wide spectrum of pharmacological effects. These include anti-inflammatory, insecticidal, analgesic, antimicrobial, and vasodilatory activities, making it a promising lead compound for drug development.^{[2][5]} This guide provides a comprehensive overview of the biological activities of **spiranthol** and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Biological Activities and Quantitative Data

The diverse biological effects of **spiranthol** are attributed to its unique chemical structure. The following sections detail its major activities, supported by quantitative data from various studies.

Anti-inflammatory and Immunomodulatory Activity

Spiranthol demonstrates potent anti-inflammatory effects across various experimental models. Its mechanism primarily involves the downregulation of key pro-inflammatory mediators.[3][6] In lipopolysaccharide (LPS)-activated murine macrophages (RAW 264.7), spiranthol significantly inhibits the production of nitric oxide (NO) and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[3][6] It also dose-dependently reduces the secretion of pro-inflammatory cytokines such as Interleukin-1 β (IL-1 β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF- α).[6] Furthermore, in a model of atopic dermatitis, topical application of spiranthol was shown to reduce serum levels of IgE and IgG2a, indicating its potential in modulating allergic inflammatory responses.[7]

Activity	Model	Compound	Metric	Value	Reference
Anti-inflammatory	Phorbol myristate acetate-induced mouse ear edema	Spiranthol	ED ₅₀	1.3 mg/ear	[3]
Vasodilation	Rat Aorta	Affinin (Spiranthol)	EC ₅₀	27.38 μ g/mL	[8]

Insecticidal and Larvicidal Activity

Spiranthol and extracts from *Acmella oleracea* have shown significant toxicity against various insect pests and disease vectors, positioning them as potential bio-insecticides.[9][10] The compound acts on the central nervous system of insects, causing initial hyperexcitation followed by paralysis.[9] Its efficacy has been demonstrated against agricultural pests like the diamondback moth (*Plutella xylostella*) and tomato leafminer (*Tuta absoluta*), as well as mosquito larvae of *Anopheles*, *Culex*, and *Aedes* species, which are vectors for malaria and dengue fever.[9][10]

Activity	Target Organism	Compound/ Extract	Metric	Value	Reference
Insecticidal	Plutella xylostella	Spiranthol	LC ₅₀	1.49 g/L	[10] [11] [12]
Insecticidal	Plutella xylostella	Methanolic Seed Extract	LC ₅₀	5.14 g/L	[10] [11] [12]
Insecticidal	Plutella xylostella	Hexane Seed Extract	LC ₅₀	5.04 g/L	[10] [11] [12]
Insecticidal	Tuta absoluta	Spiranthol	LD ₅₀	0.13 µg/mg	[10]
Larvicidal	Anopheles, Culex, Aedes	Spiranthol	Mortality	100% at 7.5 ppm	[10]
Larvicidal	A. albimanus, A. aegypti	Ethanollic Extract	Mortality	100% at 7 mg/L	[10]

Analgesic and Anesthetic Activity

The traditional use of spiranthol-containing plants for alleviating toothache is supported by scientific evidence of its local anesthetic and analgesic properties.[\[3\]](#)[\[13\]](#) The sensation of numbing and tingling is attributed to its interaction with chemosensory receptors on trigeminal nerves.[\[4\]](#) The mechanism of action is multifaceted, involving the blockage of voltage-gated Na⁺ channels and interaction with TRPA1 and TRPV1 receptors.[\[9\]](#) A synthesized analogue of spiranthol demonstrated superior in vivo anesthetic effects compared to both **spiranthol** and the commercial standard EMLA® in a tail flick model.[\[14\]](#)

Vasodilatory and Antihypertensive Activity

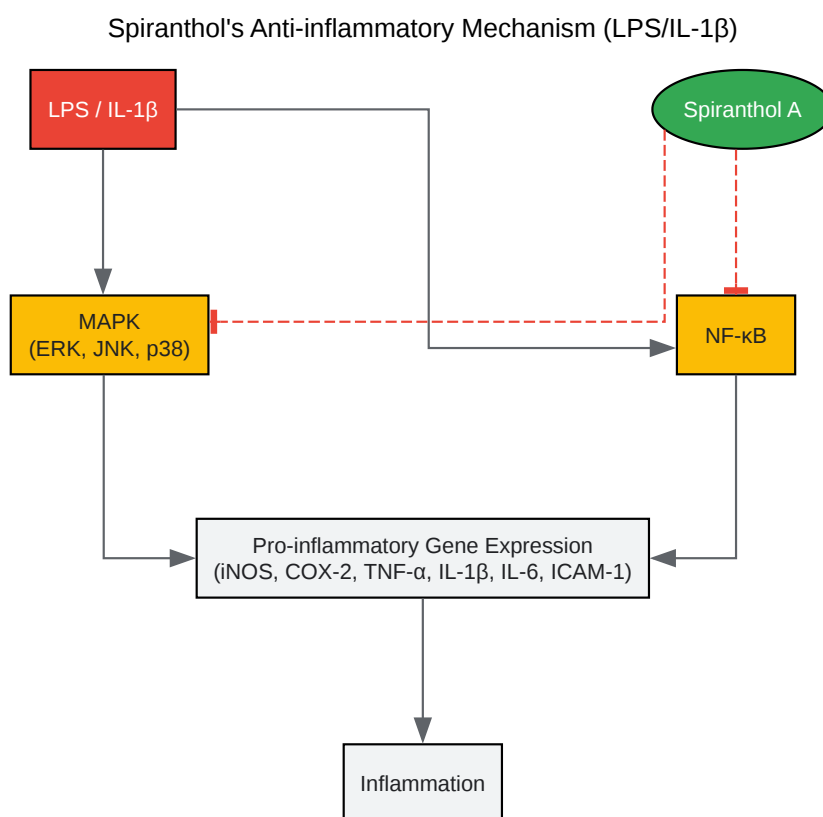
Spiranthol, referred to as affinin in some studies, induces concentration-dependent vasodilation in rat aorta.[\[8\]](#) This effect is mediated by multiple signaling pathways, including those involving the gasotransmitters NO, carbon monoxide (CO), and hydrogen sulfide (H₂S), as well as the prostacyclin pathway.[\[8\]](#) The antihypertensive effects of spiranthol may also be linked to its interaction with cannabinoid (CB1) receptors and TRPV1 channels.[\[1\]](#)

Signaling Pathways and Mechanisms of Action

Spiranthol and its derivatives exert their biological effects by modulating several key cellular signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory properties of **spiranthol** are largely mediated by the suppression of the NF- κ B and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like LPS or IL-1 β , spiranthol inhibits the activation of NF- κ B, a critical transcription factor for pro-inflammatory genes.[6][13][15] This leads to the reduced expression of iNOS, COX-2, and pro-inflammatory cytokines.[3][6] **Spiranthol** also blocks the phosphorylation of MAPK proteins, including ERK1/2, JNK, and p38, which are crucial for transmitting inflammatory signals.[7][15]

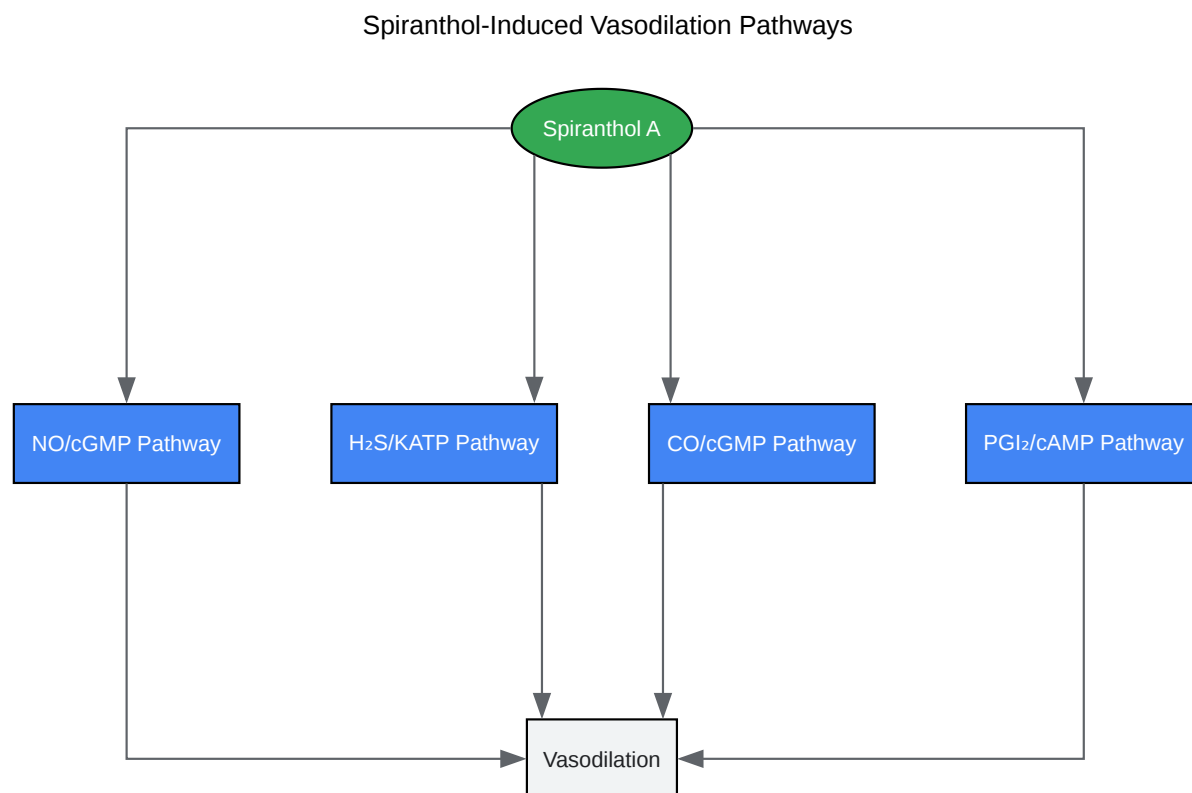


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Caption: Spiranthol inhibits inflammatory responses by suppressing MAPK and NF- κ B pathways.

Vasodilation Signaling

The vasodilator effect of spiranthol is complex, involving both endothelium-dependent and independent mechanisms. It activates multiple signaling cascades that lead to smooth muscle relaxation. These include the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway, the hydrogen sulfide/ATP-sensitive potassium channel ($\text{H}_2\text{S}/\text{KATP}$) pathway, the carbon monoxide/cyclic guanosine monophosphate (CO/cGMP) pathway, and the prostacyclin/cyclic adenosine monophosphate (PGI_2/cAMP) pathway.[8]



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Caption: Spiranthol induces vasodilation via activation of multiple signaling pathways.

Experimental Protocols

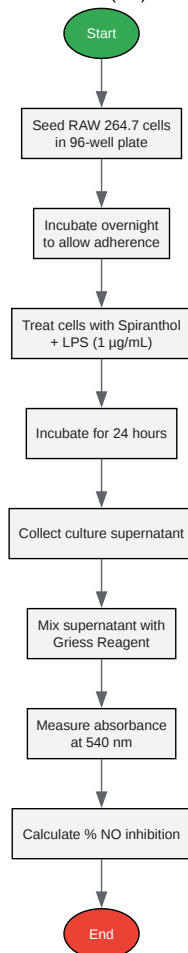
This section outlines the methodologies for key experiments used to evaluate the biological activities of **spiranthol** and its derivatives.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay assesses the ability of a compound to inhibit NO production in LPS-stimulated macrophages.

- **Cell Culture:** Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of approximately 5 x 10⁵ cells/mL and allowed to adhere overnight.
- **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of spiranthol (or derivatives) and stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL). A control group without spiranthol treatment is included.
- **Incubation:** The plates are incubated for 24 hours.
- **NO Measurement:** The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
- **Quantification:** After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.^[6]

Workflow for Nitric Oxide (NO) Production Assay



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